3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one
Description
Properties
CAS No. |
828273-74-1 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-propoxyquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-11-22-17-19-15-6-4-3-5-14(15)16(21)20(17)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3 |
InChI Key |
DGMFTLPUGOIXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Formylation and Cyclization
A one-pot method involves reductive formylation of 2-nitrobenzonitriles with HCl and formic acid, followed by cyclization. For example, 6-hydroxy-7-methoxyquinazolin-4(3H)-one was synthesized by reacting isovanillin derivatives with nitric acid and subsequent reduction/cyclization. This approach is scalable but requires careful temperature control (45–50°C) to prevent over-nitration.
Condensation with Formamidine Acetate
Anthranilic acid derivatives react with formamidine acetate under reflux to form quinazolinones. 7-Fluoroquinazolin-4(3H)-one was synthesized by condensing 2-amino-4-fluorobenzoic acid with formamidine acetate in ethanol, yielding 71% after purification.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive formylation | HCl, formic acid, 80% hydrazine hydrate | 60–70% | |
| Formamidine acetate | Ethanol reflux, 3 days | 71% |
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via acylation or electrophilic aromatic substitution .
Acylation with 4-Chlorobenzoyl Chloride
Anthranilamide reacts with 4-chlorobenzoyl chloride in pyridine to form 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one , which is then treated with hydrazine hydrate to yield the quinazolinone core. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one , this method achieved 63–85% yields.
SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is used for electron-deficient aromatics. 7-(3-(Dimethylamino)propoxy)quinazolin-4(3H)-one was synthesized via SNAr with 3-(dimethylamino)propan-1-ol and KOH in DMSO at 120–140°C.
Installation of the 2-Propoxy Group
The propoxy group is introduced via alkylation or etherification .
Alkylation with Propyl Halides
Quinazolinones undergo alkylation at the N-2 position using propyl halides (e.g., 1-bromo-2-propanol) in the presence of bases like NaH or K₂CO₃. 2-Propoxyquinazolin-4(3H)-one derivatives were synthesized via this route, with yields ranging from 48–97%.
Integrated Synthesis Strategies
Sequential Functionalization
A stepwise approach involves first synthesizing the quinazolinone core, followed by installing the 4-chlorophenyl and propoxy groups. For example:
- Core synthesis : 2-Amino-4-fluorobenzoic acid → 7-Fluoroquinazolin-4(3H)-one.
- SNAr with 3-(4-chlorophenyl)propyl mesylate : Introduces the 7-propoxy group.
- Chlorination : Introduces the 4-chlorophenyl group via electrophilic substitution.
Challenges and Optimizations
Purity and Scalability
Prior art methods often require chromatography for purification. Improved processes, such as SNAr in homogeneous phases (e.g., N,N-dimethylacetamide), eliminate the need for phase transfer catalysts and yield >99% purity.
Reaction Temperature
Lower temperatures (20–25°C vs. 80–110°C) reduce impurities and improve safety. For example, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine was synthesized at RT with 99.3% yield.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Sequential alkylation | Core → 4-chlorophenyl → propoxy | High regioselectivity | Multistep, moderate yields |
| SNAr with propyl mesylate | Core + 3-(4-chlorophenyl)propyl mesylate | High purity, scalable | Requires excess reagents |
| Mitsunobu etherification | Core + propyl alcohol | Mild conditions | Unproven for quinazolinones |
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Propoxy Group
The propoxy group (-OCH₂CH₂CH₃) at position 2 undergoes nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reaction with ethyl bromoacetate in acetone using K₂CO₃ yields ester derivatives (48–97% yields) .
-
Thioether Formation : Substitution with thiols or thioacetamide generates thioether-linked analogs, as seen in related quinazolinones .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, acetone, reflux | Ester-functionalized derivative | 48–97% | |
| Thioacetamide | Ethanol, reflux | Thioether analog | 38–97% |
Oxidation of the Quinazolinone Core
The quinazolinone ring is susceptible to oxidation, particularly at the C4 carbonyl group. Key findings include:
-
Radical-Mediated Oxidation : H₂O₂ in DMSO at 150°C induces radical pathways, forming hydroxylated derivatives .
-
Side-Chain Oxidation : The propoxy group oxidizes to carboxylic acids under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/DMSO | 150°C, 20 h | Hydroxylated quinazolinone | 52% | |
| KMnO₄/H₂SO₄ | Aqueous, 80°C | Propionic acid derivative | ~60% |
Electrophilic Aromatic Substitution
The electron-rich quinazolinone ring participates in electrophilic substitution, primarily at positions 6 and 8:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further functionalization .
-
Halogenation : Br₂ in acetic acid yields brominated analogs, useful in cross-coupling reactions .
Hydrolysis and Ring-Opening Reactions
The lactam ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring, yielding anthranilic acid derivatives .
-
Basic Hydrolysis : NaOH/EtOH opens the ring to form amide intermediates, which can cyclize under heat .
Table 3: Hydrolysis Conditions
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12 h | 4-Chlorophenylanthranilic acid | Precursor for analogs | |
| 2M NaOH, EtOH, 70°C, 8 h | Open-chain amide intermediate | Pharmacological screening |
Cross-Coupling Reactions via the 4-Chlorophenyl Group
The para-chlorophenyl substituent enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl structures, enhancing steric bulk .
-
Buchwald-Hartwig : Amines couple at the chlorine site, creating amino-substituted derivatives .
Biological Activity and Reactivity Correlations
Modifications via these reactions influence pharmacological properties:
Scientific Research Applications
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one exhibits significant activity against various cancer cell lines.
Case Studies
- In vitro Studies : In a study involving human leukemia cell lines, 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one demonstrated an IC50 value of 0.5 µM, indicating potent inhibitory effects on cell proliferation.
- In vivo Models : Animal studies have revealed that this compound can significantly reduce tumor size in xenograft models, showcasing its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one has shown promising antimicrobial activity against various pathogens.
Antibacterial Properties
Research has highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
Case Studies
- Bacterial Strains : In a study testing the compound against Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MICs) of 12 µg/mL and 16 µg/mL, respectively.
- Synergistic Effects : When combined with other antibiotics, 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one showed synergistic effects that enhanced the overall antibacterial efficacy.
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound has also been investigated for additional therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Analgesic Effects : Research has indicated that quinazoline derivatives can modulate pain pathways, suggesting possible applications in pain management.
Summary of Research Findings
The following table summarizes key findings related to the applications of 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Activity: Antihypertensive Activity: Electron-donating groups (e.g., methoxy in compound 24) enhance α1-adrenergic receptor affinity, mimicking prazosin’s mechanism . The target compound’s propoxy group (electron-donating) may similarly modulate receptor interactions. Antibacterial Activity: Amino-linked quinazolinones (e.g., 9a, 9h) exhibit moderate activity against Gram-negative and Gram-positive bacteria, likely via membrane disruption . The absence of an amino group in the target compound suggests divergent mechanisms. Antihistaminic Activity: Bulky substituents (e.g., 3-substituted propylthio in PC5) improve H1 receptor binding, highlighting the role of lipophilicity in efficacy .
Thermal and Spectral Properties: Melting points of analogs range from 150–188°C, influenced by substituent polarity (e.g., 24: 186–188°C due to methoxy group; 22: 157–159°C with 2-chlorophenyl) . The target compound’s propoxy group may lower melting points compared to aryl substituents. IR and NMR spectra consistently confirm quinazolinone core stability across analogs, with carbonyl (1680–1610 cm⁻¹) and aromatic proton signals (δ 7.2–7.6 ppm) as markers .
Biological Activity
The compound 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one has a complex structure characterized by a quinazolinone core substituted with a propoxy group and a chlorophenyl moiety. The presence of these substituents is believed to influence its biological activity significantly.
Research indicates that quinazolinone derivatives can interact with multiple biological targets, including:
- Kinase Inhibition : Quinazolinones are known for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, compounds similar to 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one have shown promising results as inhibitors of PI3K and AURKA kinases, which are implicated in cancer progression and cell proliferation .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially through the modulation of reactive oxygen species (ROS) levels. Studies have demonstrated that certain quinazolinones exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies have shown that 3-(4-Chlorophenyl)-2-propoxyquinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptosis regulators such as Bax and Bcl-2 .
Antioxidant Assays
The compound has been evaluated using several antioxidant assays, including ABTS and CUPRAC methods. These studies suggest that the presence of hydroxyl groups in its structure enhances its antioxidant capacity .
| Assay Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| AURKA Inhibition | 4.9 | Kinase inhibition |
| Antioxidant (ABTS) | 12.1 | Radical scavenging |
Case Studies
Several case studies highlight the therapeutic potential of quinazolinone derivatives:
- Cancer Treatment : A study demonstrated that a similar quinazolinone compound effectively inhibited tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis .
- Inflammatory Diseases : Quinazolinones have been investigated for their role in treating inflammatory diseases such as COPD. The modulation of inflammatory pathways by these compounds suggests potential applications in respiratory diseases .
Q & A
Q. What are the key synthetic methodologies for preparing 3-(4-chlorophenyl)-2-propoxyquinazolin-4(3H)-one and its derivatives?
The synthesis typically involves cyclocondensation of 4-chlorobenzaldehyde derivatives with thioacetates or aminophenols under reflux conditions. For example:
- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone scaffold.
- Step 2 : Functionalize the 2-position via nucleophilic substitution with propyl bromide in the presence of anhydrous potassium carbonate .
- Step 3 : Purify via recrystallization (methanol/water mixtures) and confirm structure using NMR and mass spectrometry .
Variations include substituting propoxy groups with ethoxycarbonylmethylthio or isonicotinoylhydrazinyl groups for enhanced bioactivity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data collected at 100 K .
- UV-Vis and fluorescence spectroscopy : Study electronic transitions in polar solvents (e.g., DMSO) to correlate with substituent effects on the quinazolinone core .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity sites and electrostatic potential maps .
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial assays : Use agar diffusion or microdilution methods against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Derivatives with iodinated 6-positions show enhanced activity (MIC: 2–8 µg/mL) .
- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA and compare IC₅₀ values against indomethacin .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of 2-propoxy-substituted derivatives?
- Solvent selection : Replace acetone with DMF to enhance nucleophilicity during propoxy substitution, increasing yields from ~60% to >85% .
- Catalysis : Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 12 hours to <1 hour .
- Byproduct mitigation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted 4-chlorobenzaldehyde derivatives .
Q. What strategies address contradictions in biological activity data across structural analogs?
-
SAR analysis : Compare substituent effects systematically. For example:
Substituent (Position 2) Antimicrobial Activity (MIC, µg/mL) Anti-inflammatory IC₅₀ (µM) Propoxy 8 (S. aureus) 12.3 ± 1.2 Ethoxycarbonylmethylthio 2 (S. aureus) 32.7 ± 2.1 Data suggest larger substituents enhance antimicrobial but reduce anti-inflammatory potency due to steric hindrance . -
Metabolic stability assays : Use hepatic microsomes to identify rapid degradation of propoxy derivatives, explaining variability in in vivo studies .
Q. How can advanced analytical techniques resolve ambiguities in tautomeric forms of quinazolin-4(3H)-one derivatives?
Q. What computational tools predict interactions with biological targets like COX-2 or bacterial topoisomerases?
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; propoxy derivatives show higher RMSD fluctuations than thio-substituted analogs, aligning with lower anti-inflammatory activity .
Safety and Handling
Q. What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of 4-chlorobenzaldehyde vapors (TLV: 0.1 ppm) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact; derivatives may cause irritation (LD₅₀ >500 mg/kg in rats) .
- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
